molecular formula C18H16N4O3S B5214985 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 182170-96-3

4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B5214985
CAS No.: 182170-96-3
M. Wt: 368.4 g/mol
InChI Key: KLAKUUDNQDHTNB-UHFFFAOYSA-N
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Description

4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as a nitrophenyl group, a phenyl group, and a sulfanyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of an aldehyde with a urea derivative in the presence of a catalyst to form the pyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent.

    Nitration: The nitrophenyl group is introduced via a nitration reaction using nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    4-methyl-6-(4-aminophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide: This compound has an amino group instead of a nitro group, which may result in different biological activities.

    4-methyl-6-(4-nitrophenyl)-N-phenyl-2-oxo-1,6-dihydropyrimidine-5-carboxamide: This compound has an oxo group instead of a sulfanyl group, which may affect its chemical reactivity and biological properties.

    4-methyl-6-(4-nitrophenyl)-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4-(4-nitrophenyl)-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-11-15(17(23)20-13-5-3-2-4-6-13)16(21-18(26)19-11)12-7-9-14(10-8-12)22(24)25/h2-10,16H,1H3,(H,20,23)(H2,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAKUUDNQDHTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125055
Record name 1,2,3,4-Tetrahydro-6-methyl-4-(4-nitrophenyl)-N-phenyl-2-thioxo-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182170-96-3
Record name 1,2,3,4-Tetrahydro-6-methyl-4-(4-nitrophenyl)-N-phenyl-2-thioxo-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182170-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-methyl-4-(4-nitrophenyl)-N-phenyl-2-thioxo-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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